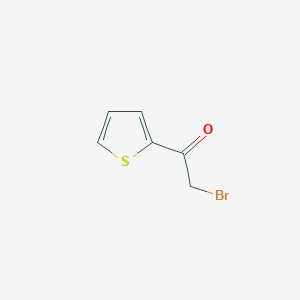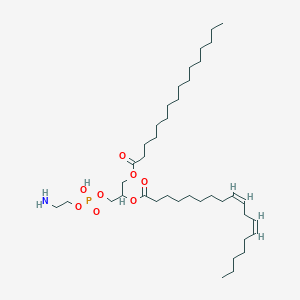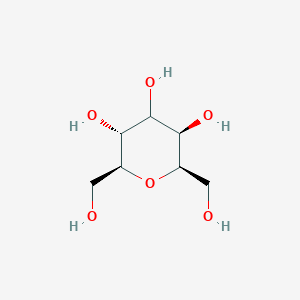![molecular formula C13H18N2O4 B084170 [3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate CAS No. 13792-82-0](/img/structure/B84170.png)
[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate is a bioactive chemical compound. It is known for its unique structure and properties, making it valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate typically involves the esterification of carbanilic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled temperature and pressure conditions are crucial to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters.
Scientific Research Applications
[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Carbanilic acid, m-hydroxy-, methyl ester, dimethylcarbamate (ester)
- Carbanilic acid, m-hydroxy-, methyl ester, hexylcarbamate (ester)
- Carbanilic acid, m-hydroxy-, methyl ester, methylcarbamate
Uniqueness
[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate is unique due to its specific ester and carbamate functional groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications .
Properties
CAS No. |
13792-82-0 |
|---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)15-12(17)19-10-7-5-6-9(8-10)14-11(16)18-4/h5-8H,1-4H3,(H,14,16)(H,15,17) |
InChI Key |
DOFXTEXQUDDDRF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)OC1=CC=CC(=C1)NC(=O)OC |
Canonical SMILES |
CC(C)(C)NC(=O)OC1=CC=CC(=C1)NC(=O)OC |
Key on ui other cas no. |
13792-82-0 |
Synonyms |
m-(tert-Butylcarbamoyloxy)carbanilic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


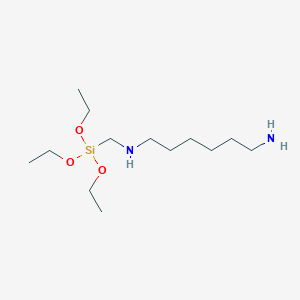

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B84095.png)
![3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol](/img/structure/B84096.png)
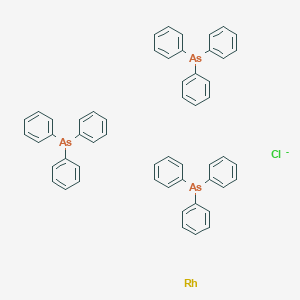
![4-[(Methylamino)sulfonyl]benzoic acid](/img/structure/B84099.png)

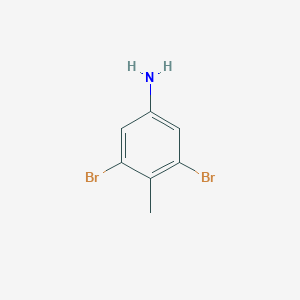
![2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid](/img/structure/B84102.png)


